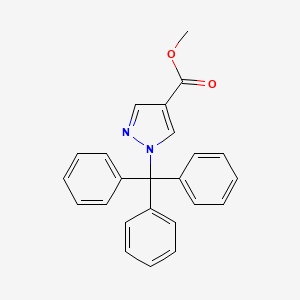
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol is a chemical compound with the molecular formula C11H13ClO2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom and a hydroxymethyl group in its structure makes it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,2-dimethylchroman-4-one.
Reduction: The chroman-4-one is then reduced to 6-chloro-2,2-dimethyl-3,4-dihydrochroman-4-ol using a reducing agent such as sodium borohydride.
Hydroxymethylation: The final step involves the hydroxymethylation of the chroman-4-ol to obtain this compound. This can be achieved using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-carboxylic acid.
Reduction: 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 6-Chloro-2,2-dimethylchroman-7-ol
- 6-Chloro-2,2-dimethylchroman-4-one
- 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-7-ylmethanol
Uniqueness
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(6-chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-6,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKZGWGMYDUQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)






![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)

